Methyl 3-hydroxy-2-methylene-8-nonenoate
Description
Methyl 3-hydroxy-2-methylene-8-nonenoate is a methyl ester characterized by a hydroxyl group at position 3, a methylene group at position 2, and an unsaturated carbon chain with a double bond at position 7.
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 3-hydroxy-2-methylidenenon-8-enoate |
InChI |
InChI=1S/C11H18O3/c1-4-5-6-7-8-10(12)9(2)11(13)14-3/h4,10,12H,1-2,5-8H2,3H3 |
InChI Key |
HNKKEJBZCBZFPX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)C(CCCCC=C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-2-methylene-8-nonenoate typically involves the esterification of the corresponding acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
the general principles of esterification and purification through distillation or crystallization would apply .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-2-methylene-8-nonenoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated esters.
Substitution: Formation of substituted esters.
Scientific Research Applications
Methyl 3-hydroxy-2-methylene-8-nonenoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-2-methylene-8-nonenoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and methylene groups play crucial roles in these interactions, facilitating binding and subsequent biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Functional Group Analysis
The compound’s key functional groups distinguish it from related methyl esters:
- Hydroxyl group (C3): Enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated esters like E-communic acid methyl ester or sandaracopimaric acid methyl ester .
- Methylene group (C2) : Creates a conjugated diene system (C2–C3), increasing susceptibility to electrophilic addition reactions, unlike saturated analogs such as dehydroabietic acid methyl ester .
Physical and Chemical Properties
While explicit data for Methyl 3-hydroxy-2-methylene-8-nonenoate is unavailable, inferences can be drawn from analogous methyl esters:
- Volatility : Likely lower than simpler esters like methyl salicylate (vapor pressure: 0.13 mmHg at 25°C ) due to higher molecular weight and hydroxyl group.
- Solubility: Expected to exhibit higher water solubility than non-hydroxylated diterpene esters (e.g., torulosic acid methyl ester) due to polar interactions .
Key Research Findings
- Synthetic Challenges : The hydroxyl and alkene groups may complicate purification, as seen in labdane diterpene esters requiring chromatographic separation .
- Thermal Stability : Methyl esters with conjugated dienes (e.g., Z-communic acid methyl ester) degrade at lower temperatures (~150°C) than saturated analogs , suggesting similar behavior for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
